![molecular formula C20H22N2O4S B2482220 N-(4-Methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-sulfonamid CAS No. 898436-23-2](/img/structure/B2482220.png)

N-(4-Methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

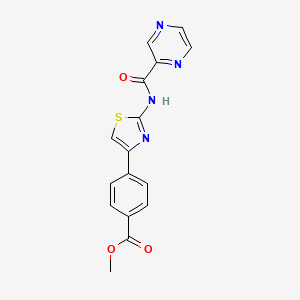

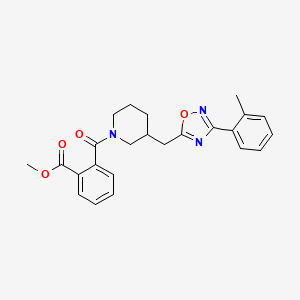

N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Die Verbindung wurde auf ihr Potenzial als Therapeutikum für die Alzheimer-Krankheit untersucht . Die Studie umfasste die Synthese einer neuen Reihe von Sulfonamiden, die von 4-Methoxyphenethylamin abgeleitet sind. Die inhibitorischen Wirkungen auf Acetylcholinesterase wurden bewertet, und es wurde beobachtet, dass eines der Derivate eine signifikante Acetylcholinesterase-inhibitorische Aktivität zeigte .

Entzündungshemmende Eigenschaften

Die Verbindung wurde mit entzündungshemmenden Eigenschaften in Verbindung gebracht. Sie wurde synthetisiert und charakterisiert auf ihr potenzielles biologisches Aktivität . Die Verbindung wurde durch Veresterung von Ölsäure zu Methyloleat und Reaktion dieses Esters mit N-2-(4-Methoxyphenyl)ethylamin synthetisiert .

Appetit- und Fettleibigkeitregulation

Die Verbindung wurde auf ihre potenzielle Rolle bei der Appetit- und Fettleibigkeitregulation untersucht . Es ist bekannt, dass N-Acylethanolamide (NAEs) eine Gruppe von Lipidmediatoren sind, die im Organismus als Reaktion auf viele physiologische und pathologische Reize wie Fettleibigkeit, Entzündungen und Nahrungsaufnahme synthetisiert werden .

Behandlung von Triple-negativen Brustkrebs

Die Verbindung wurde auf ihr Potenzial als Therapeutikum bei der Behandlung von Triple-negativem Brustkrebs (TNBC) untersucht . Die Studie verwendete strukturelle bioinformatische Methoden, einschließlich Dichtefunktionaltheorie, Molekül-Docking, Molekular-Dynamik-Simulation, pharmakokinetische und arzneimittelähnliche Modelle, um vielversprechende EGFR/VEGFR-2-Inhibitoren zu identifizieren .

Synthese neuer Olamide

Die Verbindung wurde bei der Synthese neuer Olamide verwendet . Die Synthese von N-[2-(4-Methoxyphenyl)ethyl]oleamid wurde durch Veresterung von Ölsäure zu Methyloleat und Reaktion dieses Esters mit N-2-(4-Methoxyphenyl)ethylamin in wasserfreiem Methanol, katalysiert durch Natriummethoxid, realisiert .

Elektrochemische Charakterisierung

Die Verbindung wurde für die elektrochemische Charakterisierung verwendet . Das neue Olamid wurde vollständig durch IR, MS, 1H- und 13C-NMR-Spektren charakterisiert. Elektrochemische Untersuchungen wurden auch durch zyklische und differentielle Pulsvoltammetrie durchgeführt .

Wirkmechanismus

Target of Action

The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is a precursor to tetrahydrofolate, a coenzyme that is involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. By inhibiting the production of folic acid, the compound indirectly inhibits the synthesis of these nucleotides, thereby preventing bacterial replication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The ultimate result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA and RNA synthesis. This halts the bacteria’s ability to replicate, thereby stopping the spread of the infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemische Analyse

Biochemical Properties

This compound has been found to exhibit potent inhibitory activity against specific enzymes, including monoamine oxidases (MAOs) and cholinesterases (ChEs) . The interactions between N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and these enzymes are characterized by hydrogen bonding interaction, π–π, π–alkyl, π–amid and π–sulfur interactions .

Cellular Effects

The effects of N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide on cells are profound. It has been shown to inhibit the proliferation of multiple types of cancer cells . This compound can raise the level of MAO and acetylcholinesterase (AChE) in the presynaptic cleft, thereby improving signaling .

Molecular Mechanism

The molecular mechanism of action of N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its role as a dual inhibitor of MAOs and ChEs . It binds to these enzymes and inhibits their activity, leading to increased levels of MAO and AChE in the presynaptic cleft .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits potent inhibitory activity against specific enzymes .

Metabolic Pathways

It is known that sulfonamides, a group to which this compound belongs, can interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-26-17-5-2-14(3-6-17)8-10-21-27(24,25)18-12-15-4-7-19(23)22-11-9-16(13-18)20(15)22/h2-3,5-6,12-13,21H,4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCJBSSDDCSFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)

![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)

![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)

![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)

![4-Cyclobutyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2482160.png)